N-(2,4-Dinitrophenyl)benzamide
Overview
Description
N-(2,4-Dinitrophenyl)benzamide: is an organic compound with the molecular formula C13H9N3O5 It is characterized by the presence of a benzamide group attached to a 2,4-dinitrophenyl moiety
Mechanism of Action
Target of Action
N-(2,4-Dinitrophenyl)benzamide is a complex compound that interacts with various targetsIt is chemically related to 2,4-dinitrophenol, which is known to target pentaerythritol tetranitrate reductase in enterobacter cloacae .
Mode of Action
It is known that 2,4-dinitrophenol, a related compound, uncouples oxidative phosphorylation, which is a critical process in cellular metabolism . This uncoupling disrupts the normal balance of the biochemical processes in cells.
Biochemical Pathways
Related compounds like 2,4-dinitrophenol are known to affect oxidative phosphorylation , a crucial pathway in cellular metabolism. This process is responsible for the production of ATP, the primary energy currency of the cell.
Pharmacokinetics
It is known that 2,4-dinitrophenol exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
It can be inferred from related compounds that its action could lead to disruption of normal cellular metabolic processes due to its potential to uncouple oxidative phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2,4-Dinitrophenyl)benzamide can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2,4-dinitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dinitrophenyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Condensation: Brady’s reagent (2,4-dinitrophenylhydrazine in methanol and sulfuric acid) is commonly used.
Major Products:
Nucleophilic Substitution: Substituted benzamides.
Reduction: Amino derivatives of benzamide.
Condensation: 2,4-dinitrophenylhydrazones.
Scientific Research Applications
N-(2,4-Dinitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the benzamide moiety.
N-(2-Hydroxy-4-nitrophenyl)benzamide: Similar structure but with a hydroxyl group instead of a nitro group, exhibiting different chemical reactivity and biological activity.
Uniqueness: N-(2,4-Dinitrophenyl)benzamide is unique due to the presence of both the benzamide and dinitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dinitrophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5/c17-13(9-4-2-1-3-5-9)14-11-7-6-10(15(18)19)8-12(11)16(20)21/h1-8H,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNCHZUNVKDURU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341069 | |
Record name | N-(2,4-Dinitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41214-79-3 | |
Record name | N-(2,4-Dinitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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